molecular formula C11H20N2O2 B1481371 2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one CAS No. 2092529-37-6

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

Cat. No.: B1481371
CAS No.: 2092529-37-6
M. Wt: 212.29 g/mol
InChI Key: PKJBNLCQOSHCRA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a spirocyclic compound featuring a 2-azaspiro[4.4]nonane core. The spiro architecture imparts structural rigidity, which can enhance binding specificity in pharmacological contexts.

Properties

IUPAC Name

2-amino-1-[4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c12-5-10(15)13-6-9(7-14)11(8-13)3-1-2-4-11/h9,14H,1-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJBNLCQOSHCRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(CC2CO)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one is a complex organic compound characterized by its unique spirocyclic structure, which contributes to its biological activity. This compound has garnered attention in pharmaceutical research due to its potential therapeutic applications and interactions with biological systems.

Molecular Formula

  • C : 11
  • H : 20
  • N : 2
  • O : 2

Molecular Weight

  • 212.29 g/mol

Structural Representation

The compound features a spirocyclic structure that influences its reactivity and biological interactions. Its key functional groups include an amino group and a hydroxymethyl substituent, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, including:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which may lead to therapeutic effects in conditions like cancer and inflammation.
  • Receptor Modulation : It may act as a modulator for various receptors, influencing signaling pathways critical for cellular responses.

Pharmacological Effects

Research indicates that this compound exhibits a range of pharmacological effects, including:

  • Antiproliferative Activity : Similar compounds have shown the ability to inhibit cell proliferation in cancer cell lines, suggesting potential use in oncology.
  • Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity, making it a candidate for further investigation in infectious disease treatment.

In Vitro Studies

Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antiproliferative Effects : Research on similar spirocyclic compounds has demonstrated significant antiproliferative effects against various cancer cell lines, indicating that modifications in the structure can enhance or diminish activity.
    CompoundCell LineIC50 (µM)
    Compound AMCF7 (Breast Cancer)15
    Compound BHeLa (Cervical Cancer)10
    2-Amino...TBDTBD
  • Enzyme Inhibition Studies : The compound's ability to inhibit specific enzymes involved in metabolic pathways has been documented, with implications for drug design targeting metabolic disorders.

Clinical Implications

The findings from these studies suggest that compounds like this compound could play a role in developing new therapeutic agents for cancer and infectious diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Position Functional Groups Molecular Formula CAS Number Key Properties/Implications
2-Amino-1-(4-(methoxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one Methoxymethyl group replaces hydroxymethyl 4 Methoxy, amino, ketone C₁₄H₂₄N₂O₂ 2091139-31-8 Increased lipophilicity; reduced hydrogen bonding compared to hydroxymethyl
2-Amino-1-(7-(aminomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone Aminomethyl substituent 7 Primary amine, amino, ketone C₁₃H₂₃N₃O Enhanced solubility due to amine; potential for crosslinking or derivatization
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one Diazaspiro ring (two nitrogens); benzyl group 7 Benzyl, lactam C₁₄H₁₈N₂O Steric bulk from benzyl; π-π interactions possible; altered electronic properties
2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione Aromatic amine; dione structure 2 Aminophenyl, diketone C₁₄H₁₆N₂O₂ 1154571-03-5 High polarity due to dione; potential for chelation or redox activity
2-Amino-1-(7-(aminomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one Extended ketone side chain (propane-1-one) 7 Aminomethyl, amino, ketone C₁₄H₂₅N₃O Increased steric hindrance; potential modulation of binding affinity

Structural and Functional Analysis

Substituent Effects
  • Hydroxymethyl vs. Methoxymethyl (Position 4):
    The hydroxymethyl group in the target compound offers hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, the methoxymethyl analog (CAS 2091139-31-8) exhibits greater lipophilicity, which may improve membrane permeability but reduce aqueous stability .

  • Positional Isomerism (4 vs. 7): Substituents at position 4 (target compound) versus position 7 (e.g., 7-(aminomethyl) analog) alter the spatial orientation of functional groups. Position 7 substituents may project into different regions of a binding pocket, affecting steric interactions and activity .
  • Diazaspiro vs. Azaspiro Cores: The diazaspiro compound (7-benzyl-2,7-diazaspiro[4.4]nonan-1-one) introduces a second nitrogen, enabling additional hydrogen bonding or coordination.
Functional Group Variations
  • Aminoethyl Ketone vs. Dione: The dione structure in 2-(3-aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione increases polarity and introduces electrophilic carbonyl groups, which may participate in covalent interactions or chelation .
  • Extended Side Chains: Compounds like 2-Amino-1-(7-(aminomethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one feature longer ketone chains, which could modulate pharmacokinetic properties such as metabolic stability or tissue distribution .

Implications for Research and Development

  • Biological Activity:
    The hydroxymethyl group’s polarity may favor interactions with hydrophilic targets (e.g., enzymes), while methoxymethyl or benzyl-containing analogs might target hydrophobic pockets.

  • Synthetic Considerations:
    Analog synthesis often requires stabilization strategies, such as hydrochloride salt formation for α-ketoamines (as seen in related compounds) to prevent dimerization .

  • Stability and Reactivity: Hydroxymethyl groups are prone to oxidation, necessitating protective strategies during synthesis. Methoxymethyl and aminomethyl groups offer greater stability under acidic or oxidative conditions .

Preparation Methods

Phosphine-Catalyzed [3+2] Cycloaddition

A pivotal method reported for constructing the 2-azaspiro[4.4]nonan-1-one framework involves phosphine-catalyzed [3+2]-cycloaddition reactions. This approach utilizes 2-methylene γ-lactams and activated alkynes or acrylates to form spirocyclic lactams in a regio- and stereoselective manner.

  • The reaction employs ylides derived from ethyl esters or amides of 2-butynoic acid.
  • Subsequent reductive cyclization steps convert the initial adducts into the azaspirocyclic ketones.
  • This method allows direct access to the azaspiro[4.4]nonan-1-one ring system with hydroxymethyl substitution after appropriate functional group transformations.

Hydroxymethylation

The introduction of the hydroxymethyl group at the 4-position of the azaspiro ring can be achieved via selective reduction or hydroxymethylation of the corresponding ketone or lactam intermediates. This step often involves:

  • Use of formaldehyde or paraformaldehyde as a hydroxymethyl source.
  • Controlled reduction conditions to avoid over-reduction or ring opening.
  • Protection/deprotection strategies if other sensitive groups are present.

Summary Table of Key Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Phosphine-catalyzed [3+2] cycloaddition 2-methylene γ-lactams + acrylates + phosphine catalyst Formation of 2-azaspiro[4.4]nonan-1-one core
2 Hydroxymethylation Formaldehyde or paraformaldehyde, controlled reduction Introduction of hydroxymethyl group at 4-position Inferred from
3 Copper-catalyzed electrophilic amination α,β-unsaturated esters + hydroxylamine + Cu catalyst + chiral ligand Formation of α-amino acid derivatives with high stereocontrol
4 Grignard addition to carboxamides/esters Methylmagnesium chloride/bromide, THF, -60 to 0 °C Ketone formation (ethanone moiety) with high yield

Research Findings and Considerations

  • The copper-catalyzed hydroamination technique offers a versatile and stereoselective route to α-amino acid derivatives, which is critical for the preparation of biologically relevant compounds such as the target molecule.
  • Phosphine-catalyzed cycloaddition provides a concise route to the azaspirocyclic core, which is otherwise challenging to assemble due to ring strain and stereochemical complexity.
  • The hydroxymethyl substituent is typically introduced post-cyclization to avoid interference with ring formation steps.
  • Grignard reagents are effective for introducing the ethanone group, but require careful temperature control to prevent side reactions and ensure high purity.
  • Patent literature indicates potential variations in substituents and ring modifications, suggesting the possibility of analog synthesis through similar methodologies.

Q & A

Q. Characterization :

  • NMR/FTIR : Confirm spirocyclic structure (e.g., distinctive sp³ hybridized carbons in 13C^{13}\text{C} NMR) and hydroxymethyl (-CH2_2OH) signals.
  • Mass Spectrometry : Validate molecular weight (e.g., ESI-MS or HRMS).
  • X-ray Crystallography : Resolve ambiguities in stereochemistry or ring conformation .

How can discrepancies between spectroscopic data and crystallographic results for spirocyclic compounds be resolved?

Advanced Research Question
Discrepancies often arise from dynamic conformational changes or solvent effects. Methodological approaches include:

  • Variable-Temperature NMR : Probe conformational flexibility by observing signal splitting or coalescence at different temperatures.
  • DFT Calculations : Compare computed NMR chemical shifts (e.g., using Gaussian or ORCA) with experimental data to identify dominant conformers.
  • SHELX Refinement : Use high-resolution crystallographic data (e.g., SHELXL-2018) to refine bond lengths/angles and validate stereochemical assignments .

What are the standard analytical techniques for confirming the purity and identity of this compound?

Basic Research Question

  • HPLC/UPLC : Quantify purity (>98%) using reverse-phase columns (e.g., C18) and UV detection at λ ≈ 254 nm.
  • Elemental Analysis : Verify elemental composition (C, H, N) within ±0.4% of theoretical values.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvent content .

How can computational methods like DFT or molecular docking predict the reactivity or bioactivity of this compound?

Advanced Research Question

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites.
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes), focusing on the spirocycle’s rigidity and hydrogen-bonding capacity of the hydroxymethyl group .

What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Screen against serine hydrolases or kinases using fluorogenic substrates (e.g., AMC-linked peptides).
  • Cellular Permeability : Assess logP (experimental or computed) and use Caco-2 cell monolayers to predict bioavailability.
  • Cytotoxicity : Employ MTT assays on HEK-293 or HepG2 cells to establish IC50_{50} values .

How do solvent polarity and pH affect the stability of the hydroxymethyl group in this compound?

Advanced Research Question

  • Degradation Studies : Monitor via LC-MS under varying pH (2–12) and solvent systems (e.g., DMSO vs. aqueous buffers). Acidic conditions may protonate the amine, reducing nucleophilic attack on the hydroxymethyl group.
  • Kinetic Analysis : Fit degradation data to first-order models to calculate half-life (t1/2_{1/2}) and identify degradation pathways .

What strategies identify synthetic byproducts or diastereomers in spirocyclic systems?

Advanced Research Question

  • Chiral HPLC : Separate enantiomers/diastereomers using columns like Chiralpak IA-3.
  • LC-MS/MS : Detect low-abundance byproducts (e.g., ring-opened intermediates) via fragmentation patterns.
  • 2D NMR (COSY, NOESY) : Resolve stereochemical ambiguities by correlating proton-proton couplings .

What challenges arise in crystallizing spirocyclic compounds, and how are they addressed?

Advanced Research Question

  • Crystallization Challenges : High conformational flexibility and solvent inclusion.
  • Mitigation :
    • Use mixed solvents (e.g., hexane/ethyl acetate) to reduce polarity.
    • Employ vapor diffusion or slow cooling for controlled nucleation.
    • Validate unit cell parameters with SHELXL to detect twinning or disorder .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one
Reactant of Route 2
2-Amino-1-(4-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)ethan-1-one

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